

Application Notes and Protocols for Osmium(II) Catalysts in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Osmium(2+)

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Introduction

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral alcohols and amines, which are crucial building blocks in the pharmaceutical and fine chemical industries. While ruthenium(II) catalysts have been extensively studied and widely employed in this field, their osmium(II) counterparts are gaining significant attention. Osmium(II) catalysts often exhibit comparable or even superior activity, stability, and enantioselectivity in the reduction of prochiral ketones and imines.^{[1][2][3][4]} This document provides detailed application notes and experimental protocols for the use of Osmium(II) catalysts in asymmetric transfer hydrogenation.

Data Presentation: Performance of Osmium(II) Catalysts

The following tables summarize the performance of various Osmium(II) catalysts in the asymmetric transfer hydrogenation of a range of ketones. The data highlights the high conversions and enantioselectivities achievable with these catalytic systems.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives with [OsCl(p-cymene)((S,S)-TsDPEN)]

Substrate	Product	Time (h)	Conversion (%)	ee (%)	Ref.
Acetophenone	(S)-1-Phenylethanol	16	>99	98	[5]
4'-Methylacetophenone	(S)-1-(p-Tolyl)ethanol	16	>99	97	[5]
4'-Methoxyacetophenone	(S)-1-(4-Methoxyphenyl)ethanol	16	>99	96	[5]
4'-Chloroacetophenone	(S)-1-(4-Chlorophenyl)ethanol	16	>99	98	[5]
2'-Bromoacetophenone	(S)-1-(2-Bromophenyl)ethanol	24	95	96	[5]

Reaction conditions: Substrate (0.5 mmol), [OsCl(p-cymene)((S,S)-TsDPEN)] (0.0025 mmol), HCOOH/NEt₃ (5:2 azeotrope, 0.5 mL), 28 °C.

Table 2: Performance of Osmium(II)-pybox Complexes in the ATH of Aromatic Ketones

Substrate	Catalyst	Conversion (%)	ee (%)	Ref.
Acetophenone	trans-[OsCl ₂ (P(OMe) ₃) ₂ ((S,S)-iPr-pybox)]	>99	94	[6]
1-Acetonaphthone	trans-[OsCl ₂ (P(OMe) ₃) ₂ ((S,S)-iPr-pybox)]	>99	92	[6]
1-Indanone	trans-[OsCl ₂ (P(OMe) ₃) ₂ ((S,S)-iPr-pybox)]	98	90	[6]

Reaction conditions: Ketone (1 mmol), catalyst (0.01 mmol), 2-propanol (5 mL), KOH (0.1 mmol), 80 °C, 24 h.

Table 3: High-Turnover Asymmetric Transfer Hydrogenation with Osmium(II) Pincer Complexes

Substrate	Catalyst System	TOF (h ⁻¹)	ee (%)	Ref.
Acetophenone	[OsCl ₂ (PPh ₃) ₃] / Josiphos / (±)-1-alkyl-Pyme	up to 1.9 x 10 ⁴	91-96	[3]
Various Ketones	trans/cis-[OsCl ₂ (dppb)(Pyme)]	up to 5.7 x 10 ⁵	N/A	[3]

Reaction conditions vary and are detailed in the cited reference.

Experimental Protocols

Protocol 1: Synthesis of the Osmium(II) Dimer Precursor, $[\text{OsCl}_2(\eta^6\text{-p-cymene})]_2$

This protocol describes the synthesis of the common precursor for many Osmium(II) ATH catalysts.

Materials:

- Osmium trichloride hydrate ($\text{OsCl}_3 \cdot x\text{H}_2\text{O}$)
- α -Phellandrene
- Ethanol (absolute)
- Argon or Nitrogen gas supply
- Schlenk flask and condenser
- Magnetic stirrer with heating plate

Procedure:

- To a Schlenk flask equipped with a magnetic stir bar and a condenser, add Osmium trichloride hydrate (1.0 eq).
- Evacuate and backfill the flask with argon or nitrogen three times.
- Add absolute ethanol (approx. 20 mL per gram of $\text{OsCl}_3 \cdot x\text{H}_2\text{O}$) via a syringe.
- Add α -phellandrene (5.0 eq) to the suspension.
- Heat the mixture to reflux with vigorous stirring under an inert atmosphere for 4 hours. The color of the solution will change from dark brown to a reddish-orange suspension.
- Allow the reaction mixture to cool to room temperature.
- Collect the orange precipitate by filtration, wash with cold ethanol and then diethyl ether.

- Dry the resulting orange powder under vacuum to yield $[\text{OsCl}_2(\eta^6\text{-p-cymene})]_2$.

Protocol 2: Synthesis of the Chiral Catalyst $[\text{OsCl}(\text{p-cymene})((\text{S,S})\text{-TsDPEN})]$

This protocol details the preparation of a highly effective Noyori-type Osmium(II) catalyst.

Materials:

- $[\text{OsCl}_2(\eta^6\text{-p-cymene})]_2$
- (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
- Triethylamine (NEt_3)
- Dichloromethane (DCM, anhydrous)
- Hexane (anhydrous)
- Argon or Nitrogen gas supply
- Schlenk flask
- Magnetic stirrer

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve $[\text{OsCl}_2(\eta^6\text{-p-cymene})]_2$ (1.0 eq) and (S,S)-TsDPEN (2.1 eq) in anhydrous dichloromethane.
- Add triethylamine (2.2 eq) to the solution.
- Stir the mixture at room temperature for 1 hour.
- Remove the solvent under reduced pressure.
- Wash the resulting solid with anhydrous hexane to remove excess ligand and triethylammonium salt.

- Dry the purified orange solid under vacuum to yield [OsCl(p-cymene)((S,S)-TsDPEN)].

Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol provides a general method for the ATH of ketones using [OsCl(p-cymene)((S,S)-TsDPEN)].

Materials:

- Prochiral ketone (e.g., acetophenone)
- [OsCl(p-cymene)((S,S)-TsDPEN)]
- Formic acid/triethylamine azeotrope (5:2 molar ratio)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Reaction vial or flask
- Magnetic stirrer

Procedure:

- In a reaction vial, dissolve the prochiral ketone (1.0 eq) in the formic acid/triethylamine azeotrope.
- Add the Osmium(II) catalyst, [OsCl(p-cymene)((S,S)-TsDPEN)] (0.005 - 0.01 eq), to the solution.
- Stir the reaction mixture at room temperature for the time indicated in Table 1, or until completion as monitored by TLC or GC.

- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude chiral alcohol.
- Purify the product by flash column chromatography on silica gel if necessary.

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a method for determining the enantiomeric excess of 1-phenylethanol, a common product of ATH.

Instrumentation and Conditions:

- HPLC System: Standard HPLC with a UV detector.
- Chiral Column: Daicel CHIRALCEL® OD-H or equivalent.
- Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.[\[1\]](#)[\[7\]](#)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.[\[1\]](#)
- Column Temperature: 25 °C.

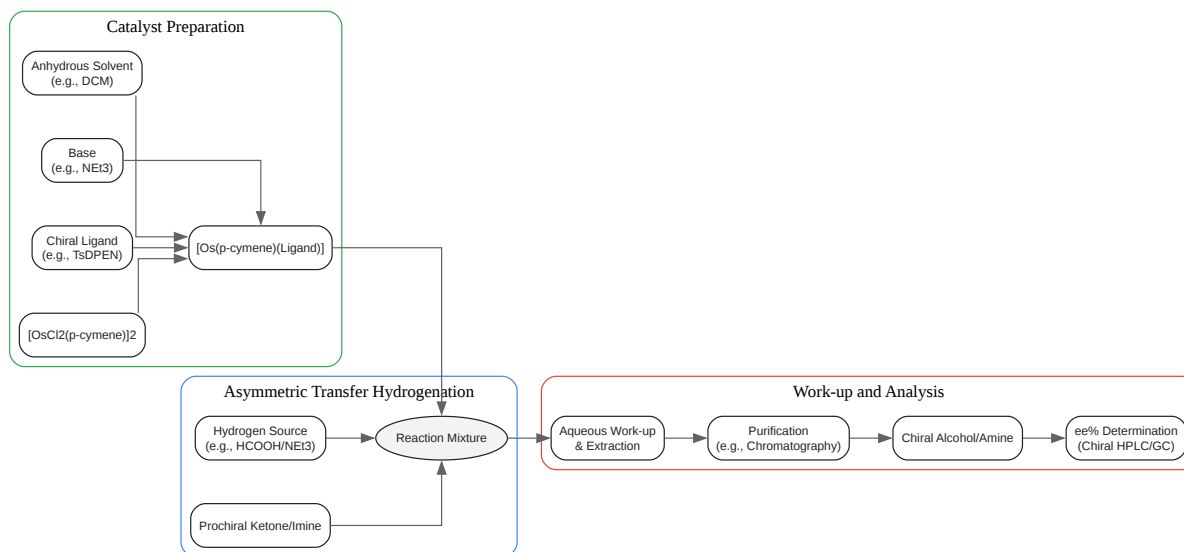
Procedure:

- Prepare a standard solution of racemic 1-phenylethanol in the mobile phase.
- Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

- Prepare a dilute solution of the purified product from the ATH reaction in the mobile phase.
- Inject the sample solution and record the chromatogram.
- Integrate the peak areas for both enantiomers.
- Calculate the enantiomeric excess (ee) using the following formula: $ee (\%) = \frac{|Area_1 - Area_2|}{Area_1 + Area_2} \times 100$

Visualizations

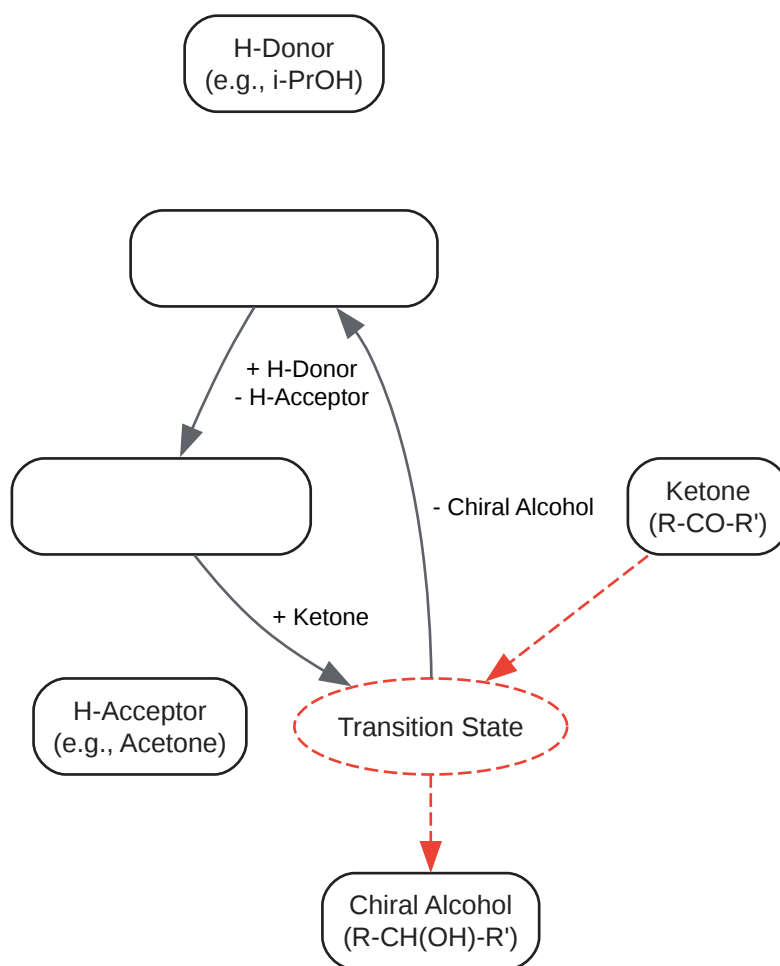
Experimental Workflow for Asymmetric Transfer Hydrogenation



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Caption: Workflow for Os(II)-catalyzed asymmetric transfer hydrogenation.

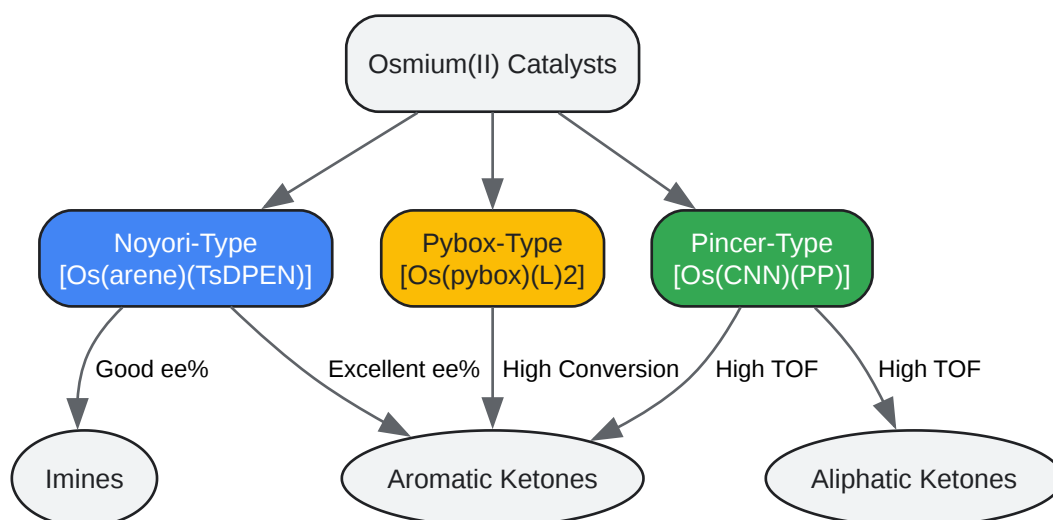
Catalytic Cycle of Noyori-type Osmium(II) Catalysts



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Caption: Catalytic cycle for Os(II)-catalyzed transfer hydrogenation.

Relationship Between Catalyst Type and Substrate



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Caption: Os(II) catalyst types and their primary substrate classes.

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- To cite this document: BenchChem. [Application Notes and Protocols for Osmium(II) Catalysts in Asymmetric Transfer Hydrogenation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236738#osmium-ii-catalysts-for-asymmetric-transfer-hydrogenation>]

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